2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoic acid
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Overview
Description
2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoic acid is a complex organic compound with a molecular formula of C21H16O8 . It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoic acid involves multi-step organic reactions. One common method includes the reaction of 4-oxo-2-phenyl-4H-chromene with appropriate reagents to introduce the dipropanoic acid moiety . The reaction conditions typically involve the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoic acid include:
- 4-oxo-2-phenyl-4H-chromene-7,8-diyl dibenzoate
- Diethyl 5,5’-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate)
- 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoic acid lies in its specific dipropanoic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18O8 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[5-(1-carboxyethoxy)-4-oxo-2-phenylchromen-7-yl]oxypropanoic acid |
InChI |
InChI=1S/C21H18O8/c1-11(20(23)24)27-14-8-17(28-12(2)21(25)26)19-15(22)10-16(29-18(19)9-14)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
GJWPTOPCIQQNOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C(=C1)OC(C)C(=O)O)C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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